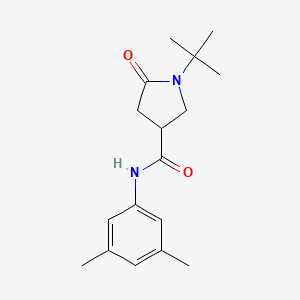![molecular formula C17H27N3O4S B5364558 4-ethoxy-N-ethyl-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5364558.png)
4-ethoxy-N-ethyl-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethoxy-N-ethyl-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide, also known as EMD 57033, is a sulfonamide compound that has been extensively studied for its potential therapeutic applications. This compound is a potent inhibitor of the enzyme carbonic anhydrase, which plays a crucial role in the regulation of acid-base balance in the body.
Mechanism of Action
4-ethoxy-N-ethyl-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide 57033 acts as a competitive inhibitor of carbonic anhydrase by binding to the active site of the enzyme. This inhibits the conversion of carbon dioxide to bicarbonate and leads to a decrease in the pH of the extracellular fluid. This mechanism of action is responsible for the therapeutic effects of this compound 57033 in various diseases.
Biochemical and Physiological Effects:
This compound 57033 has been shown to have a number of biochemical and physiological effects. It has been shown to decrease intraocular pressure in glaucoma patients, reduce seizure activity in animal models of epilepsy, and inhibit tumor growth in various cancer cell lines. This compound 57033 has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
Advantages and Limitations for Lab Experiments
4-ethoxy-N-ethyl-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide 57033 has several advantages for lab experiments. It is a potent and selective inhibitor of carbonic anhydrase, which makes it a useful tool for studying the physiological and pathological roles of this enzyme. However, this compound 57033 has some limitations as well. It is a relatively expensive compound, and its synthesis is complex and time-consuming. Additionally, this compound 57033 has poor solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several future directions for research on 4-ethoxy-N-ethyl-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide 57033. One area of interest is the development of new analogs of this compound 57033 with improved pharmacokinetic properties and selectivity for specific carbonic anhydrase isoforms. Another area of interest is the investigation of the potential therapeutic applications of this compound 57033 in diseases such as glaucoma, epilepsy, and cancer. Finally, further research is needed to elucidate the mechanisms of action of this compound 57033 and its effects on various physiological processes.
Synthesis Methods
4-ethoxy-N-ethyl-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide 57033 can be synthesized using a multi-step process that involves the reaction of 4-ethoxybenzenesulfonyl chloride with N-ethyl-N-(2-hydroxyethyl)amine, followed by the reaction of the resulting intermediate with 4-methylpiperazine and ethyl chloroformate. The final product is obtained after purification by column chromatography and recrystallization.
Scientific Research Applications
4-ethoxy-N-ethyl-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide 57033 has been extensively studied for its potential therapeutic applications. It has been shown to have potent inhibitory activity against carbonic anhydrase isoforms I, II, IV, and IX, which are involved in various physiological processes such as acid-base balance, respiration, and tumor growth. This compound 57033 has been investigated for its potential use as a diagnostic tool for various diseases, including glaucoma, epilepsy, and cancer.
properties
IUPAC Name |
4-ethoxy-N-ethyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O4S/c1-4-20(14-17(21)19-12-10-18(3)11-13-19)25(22,23)16-8-6-15(7-9-16)24-5-2/h6-9H,4-5,10-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHTUTKCDSSHDDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)N1CCN(CC1)C)S(=O)(=O)C2=CC=C(C=C2)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclopropyl-1-[(2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]-2-piperazinecarboxamide](/img/structure/B5364485.png)
![N-[3-(4-morpholinyl)propyl]-3-phenyl-2-propen-1-amine dihydrochloride](/img/structure/B5364490.png)


![isopropyl 2-(4-hydroxybenzylidene)-7-methyl-5-[4-(methylthio)phenyl]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5364505.png)
![N-ethyl-3-fluoro-5-methyl-N-(2-morpholin-4-ylethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5364514.png)
![isopropyl 4-{3-methyl-4-[(5-methyl-2-thienyl)methylene]-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoate](/img/structure/B5364528.png)
![N-(3,4-dimethoxybenzyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5364534.png)
![{5-[(4-morpholin-4-yl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl)carbonyl]-2-furyl}methanol](/img/structure/B5364539.png)
![2,6-dimethoxy-4-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]phenyl acetate](/img/structure/B5364544.png)
![2-[[7-acetyl-2-(dimethylamino)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl](methyl)amino]ethanol](/img/structure/B5364551.png)
![2-(4-bromophenyl)-3-[4-(dimethylamino)phenyl]acrylonitrile](/img/structure/B5364566.png)
![2-[(3R*,3aR*,7aR*)-3-(2,3-difluorophenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]nicotinonitrile](/img/structure/B5364567.png)
![N-(3-fluoro-2-methylphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5364592.png)